3-Isoquinolinecarboxylic acid, decahydro-6-((1H-tetrazol-5-ylmethoxy)methyl)-, (3alpha,4aalpha,6beta,8aalpha)-
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Overview
Description
LY 294486 is a bioactive chemical.
Scientific Research Applications
Excitatory Amino Acid Receptor Antagonists
- A series of 6-substituted decahydroisoquinoline-3-carboxylic acids, including variants of 3-Isoquinolinecarboxylic acid, were developed as excitatory amino acid (EAA) receptor antagonists. These compounds act as antagonists at N-methyl-D-aspartate (NMDA) and AMPA subclasses of ionotropic EAA receptors. Among these, specific analogs demonstrated potent and selective antagonist activity, showing potential for systemic use (Ornstein et al., 1996).
Neuroprotective Effects
- Certain isomers of 3-Isoquinolinecarboxylic acid derivatives, specifically (3S,4aR,6R,8aR)-6-[2-(1(2)H-tetrazole-5-yl)ethyl]decahydroisguinoline-3-carboxylic acid, demonstrated neuroprotective effects against excitotoxic injury both in vitro and in vivo. This suggests a potential role in exploring neuroprotection via non-NMDA receptor mechanisms (Schoepp et al., 2005).
Optical Resolution Studies
- The optical resolution of (1RS,3RS)-1,2,3,4-tetrahydro-6,7-dihydroxy-1-methyl-3-isoquinolinecarboxylic acid, a related compound, was studied. This compound was indicated to exist as a conglomerate and was resolved through preferential crystallization, highlighting the importance of stereochemistry in pharmaceutical applications (Shiraiwa & Kiyoe, 2005).
AMPA/Kainate Receptor Antagonist
- The compound (3S,4aR,6R,8aR)-6-[2-(1 (2)H-tetrazole-5-yl)ethyl]decahydroisoquinoline-3-carboxylic acid (LY293558) and its racemate have been studied for their ability to antagonize AMPA/kainate receptors. This compound showed effectiveness as an AMPA receptor antagonist and displayed properties like anticonvulsant and CNS depressant activities at higher doses (Lodge & Schoepp, 1997).
properties
CAS RN |
160126-61-4 |
---|---|
Product Name |
3-Isoquinolinecarboxylic acid, decahydro-6-((1H-tetrazol-5-ylmethoxy)methyl)-, (3alpha,4aalpha,6beta,8aalpha)- |
Molecular Formula |
C13H21N5O3 |
Molecular Weight |
295.343 |
IUPAC Name |
(3S,4aR,6S,8aR)-6-(2H-tetrazol-5-ylmethoxymethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H21N5O3/c19-13(20)11-4-10-3-8(1-2-9(10)5-14-11)6-21-7-12-15-17-18-16-12/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18)/t8-,9-,10+,11-/m0/s1 |
InChI Key |
BLZIYDWBKOOBIK-MMWGEVLESA-N |
SMILES |
C1CC2CNC(CC2CC1COCC3=NNN=N3)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
160126-61-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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